![molecular formula C26H25N5O4 B2670036 8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-05-8](/img/no-structure.png)

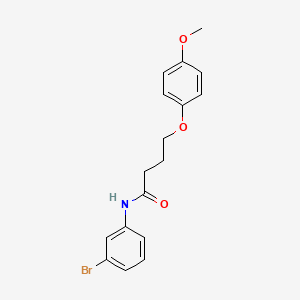

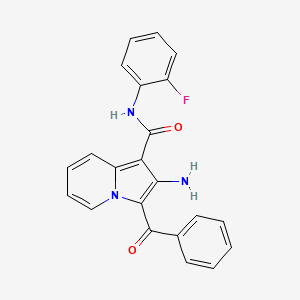

8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule . It likely belongs to the class of compounds known as coumarins or benzopyran-2-ones , which are a group of naturally occurring lactones first derived from Tonka beans in 1820 .

Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . These methods are often carried out under green conditions, such as using green solvents and catalysts .Molecular Structure Analysis

The molecule crystallizes in the P-1 space group with one molecule in the asymmetric unit . The molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Chemical Reactions Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Purine derivatives have been extensively synthesized and evaluated for their biological activities. For example, a study by Kim et al. (2004) involved the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, showing effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo, suggesting potential applications in diabetes and lipid metabolism disorders research (Bok Young Kim et al., 2004).

Receptor Binding and Antidepressant Activity

Another study by Zagórska et al. (2015) synthesized arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic and dopaminergic receptors, identifying compounds with potential antidepressant and anxiolytic-like activity. This indicates the relevance of purine derivatives in the development of new psychiatric medications (A. Zagórska et al., 2015).

Imaging Applications

Gao et al. (2016) explored carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers, targeting nucleotide pyrophosphatase/phosphodiesterase 1. This research points to the application of purine derivatives in developing new diagnostic tools for medical imaging (Mingzhang Gao et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 4-ethoxybenzaldehyde with 1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-ethoxybenzaldehyde and 1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at room temperature for a suitable time.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |

Número CAS |

896298-05-8 |

Fórmula molecular |

C26H25N5O4 |

Peso molecular |

471.517 |

Nombre IUPAC |

6-(4-ethoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C26H25N5O4/c1-5-35-20-13-11-19(12-14-20)31-21(18-9-7-6-8-10-18)15-29-22-23(27-25(29)31)28(4)26(34)30(24(22)33)16(2)17(3)32/h6-16H,5H2,1-4H3 |

Clave InChI |

FHKDBSDQNORWJB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2669954.png)

![1-methyl-8-phenyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2669956.png)

![4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid](/img/structure/B2669957.png)

![N-(5-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669959.png)

![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)